![molecular formula C9H9N3S B2947518 Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl- CAS No. 1283006-89-2](/img/structure/B2947518.png)
Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl- is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl- typically involves the construction of the thiazole ring followed by the annulation of the pyridine ring. One common method starts with thiazole or thiazolidine derivatives, which undergo cyclization reactions to form the fused thiazolo[4,5-c]pyridine scaffold . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl- may involve multi-step synthesis starting from commercially available precursors. The process is optimized for high yield and purity, often employing techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) for structural confirmation .
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl- involves its interaction with specific molecular targets and pathways. For example, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its interaction with phosphoinositides and thereby inhibiting the PI3K/Akt signaling pathway . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine: Another fused heterocyclic compound with similar pharmacological activities.
Thiazolopyrimidine: Known for its antimicrobial and anticancer properties.
Thiazolo[3,2-a]pyridine: Studied for its anti-inflammatory and antioxidant activities.
Uniqueness
Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl- is unique due to its specific structural configuration, which allows for a wide range of chemical modifications and functionalizations. This versatility makes it a valuable scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
N-prop-2-enyl-[1,3]thiazolo[4,5-c]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-2-4-11-9-12-7-6-10-5-3-8(7)13-9/h2-3,5-6H,1,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGCIJOJWXGABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC2=C(S1)C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid](/img/structure/B2947435.png)
![1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B2947436.png)
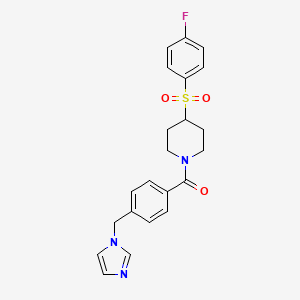
![N'-(3,4-dimethylphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2947439.png)
![8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one](/img/structure/B2947440.png)
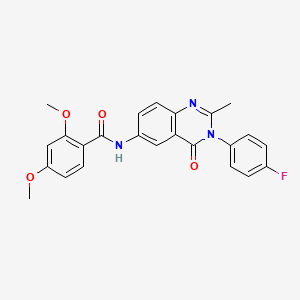
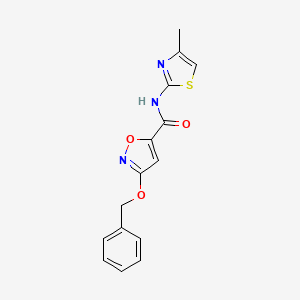
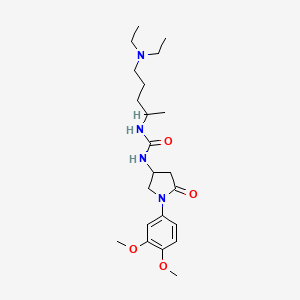
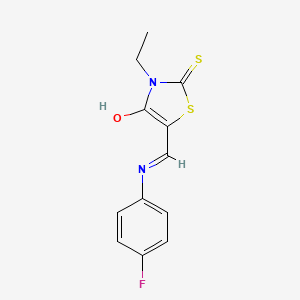
![(1R,2S,3R,4S)-3-Methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2947450.png)
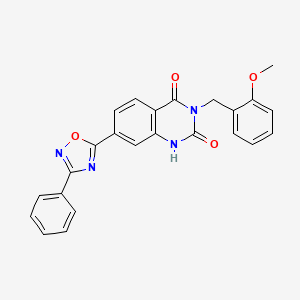
![N-Methyl-1-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2947453.png)
![(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2947455.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2947456.png)
